N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine
Overview
Description
N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine, also known as TET, is a synthetic compound that has been widely used in scientific research. TET is a tetrazole-based compound that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the NMDA receptor and to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to increase the production of nitric oxide, which is a potent vasodilator.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including neuroprotective effects, anticancer effects, and vasodilatory effects. This compound has been shown to protect neurons from glutamate-induced excitotoxicity and to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to increase the production of nitric oxide, which is a potent vasodilator.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine. One direction is to further investigate its mechanism of action, particularly in relation to its neuroprotective and anticancer effects. Another direction is to explore its potential as a therapeutic agent for various neurological and cardiovascular disorders. Additionally, this compound could be used as a tool to study the role of the NMDA receptor and nitric oxide in various physiological processes.
Scientific Research Applications
N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine has been used in various scientific research applications, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and has been used to study the role of the NMDA receptor in synaptic plasticity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and has been used to study the mechanism of action of various anticancer drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects and has been used to study the role of nitric oxide in blood vessel function.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-ethyltetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c1-2-16-10(13-14-15-16)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGLQUTMWCKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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